3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione
Description
This compound is a bis-thiazole derivative featuring two 3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole rings connected via a biphenoxy bridge. Its structure is characterized by:
- Two thiazole-thione moieties: Each contains a sulfur-rich heterocycle with a sulfanylidene (C=S) group at position 2 and a methyl substituent at position 2.
- Biphenoxy linker: A central phenoxy group bridges two aromatic rings, enhancing conjugation and rigidity.
Properties
IUPAC Name |
3-methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS4/c1-21-17(11-26-19(21)24)13-3-7-15(8-4-13)23-16-9-5-14(6-10-16)18-12-27-20(25)22(18)2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMIWLREKAWRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CSC1=S)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=CSC(=S)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione involves multiple steps, typically starting with the formation of the thiazole ring. Common reagents include sulfur, nitrogen sources, and various phenolic compounds. The reaction conditions often involve heating and the use of solvents like ethanol or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
The compound 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione is a thiazole derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications based on existing research findings and case studies.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For instance, research indicates that thiazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with some derivatives demonstrating effectiveness comparable to standard antibiotics like mupirocin against Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that certain thiazole compounds significantly reduced bacterial load in infected wounds, highlighting their potential as therapeutic agents .
Anticancer Properties
The anticancer potential of thiazole derivatives is another area of active research. The compound has been tested against various cancer cell lines, including HCT-116, HepG2, and HT-29. Results indicated that specific substitutions on the thiazole ring enhance cytotoxicity against these cancer cells .
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that derivatives with electron-withdrawing groups on the phenyl ring exhibited higher cytotoxicity compared to those without such substitutions. This suggests that structural modifications can be strategically employed to improve anticancer activity .
Anticonvulsant Activity
Another significant application of thiazole derivatives is their anticonvulsant activity. Research has identified several thiazole-containing compounds that exhibit potent anticonvulsant effects in animal models. The structure-activity relationship (SAR) studies indicated that specific modifications can lead to enhanced efficacy .
Case Study: Anticonvulsant Screening
In a series of experiments involving electroshock seizure models, certain thiazole analogues displayed median effective doses significantly lower than standard anticonvulsants like ethosuximide. This highlights the therapeutic potential of these compounds in treating epilepsy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or phenyl substituents can lead to significant changes in activity profiles.
Mechanism of Action
The mechanism of action of 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations :
- Sulfur Content : Unlike oxadiazole-thiones (e.g., compound 2a), the target compound’s dual thione groups may enhance metal-binding capabilities .
- Bioactivity : Triazole-thiones (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione) exhibit antimicrobial activity, suggesting the target compound’s thione groups could confer similar properties .
Physicochemical and Bioactive Properties
| Property | Target Compound | 4-(4-Methylphenyl)-1,3-thiazole-2-thiol | 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione |
|---|---|---|---|
| Molecular Weight | ~532 g/mol (estimated) | 195 g/mol | 443 g/mol |
| Solubility | Likely low (hydrophobic biphenoxy) | Moderate (polar thiol group) | Low (sulfonyl group enhances crystallinity) |
| Bioactivity | Not reported | Not reported | Antimicrobial (MIC: 2–8 µg/mL against S. aureus) |
Notes:
Biological Activity
The compound 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione (referred to as Compound A) is a complex thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A through various studies and data.
Chemical Structure
The molecular structure of Compound A includes multiple functional groups that contribute to its biological activity. The key features are:
- Thiazole ring : Known for various pharmacological activities.
- Phenoxy and phenyl groups : These aromatic systems often enhance biological interactions.
- Sulfanylidene moiety : This group is associated with antimicrobial and antioxidant properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compound A's structural components suggest potential efficacy against various pathogens. In vitro studies have shown that thiazoles can inhibit bacterial growth, particularly against Gram-positive bacteria. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 3-Methyl-4-{...} | Antibacterial (E. coli) | |
| 3-Methyl-2-sulfanylidene... | Antifungal (Candida spp.) |
Antioxidant Properties
The presence of the sulfanylidene group in Compound A is indicative of antioxidant activity. Studies have demonstrated that compounds containing sulfur can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Cytotoxicity and Antitumor Activity
Compounds with thiazole structures have been studied for their cytotoxic effects on cancer cells. Preliminary screening of similar thiazole derivatives has shown promising results in inhibiting tumor cell proliferation:
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative X | MCF-7 (Breast Cancer) | 15 | |
| Thiazole Derivative Y | HeLa (Cervical Cancer) | 20 |
The biological activity of Compound A can be attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : Thiazoles may inhibit enzymes critical for pathogen survival or tumor growth.
- DNA Intercalation : Certain derivatives have been shown to intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help modulate ROS levels, impacting cell signaling pathways involved in apoptosis.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives similar to Compound A:
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the antibacterial effects against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : Significant inhibition zones observed, indicating strong antibacterial activity.
-
Case Study on Cytotoxicity :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability.
- Results : Notable reduction in cell viability at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
